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Compound of Interest

Compound Name: Diethyl malate

Cat. No.: B1220296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
malate (CAS: 7554-12-3), a valuable chiral building block in organic synthesis. The document

details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering a foundational dataset for its identification, characterization, and quality

control in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and

Mass Spectra of diethyl malate.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~4.45 dd 6.3, 4.5 -CH(OH)-

~4.20 q 7.1 -OCH₂CH₃

~4.15 q 7.1 -OCH₂CH₃

~2.80 dd 16.2, 4.5 -CH₂- (diastereotopic)

~2.70 dd 16.2, 6.3 -CH₂- (diastereotopic)

~1.28 t 7.1 -OCH₂CH₃

~1.25 t 7.1 -OCH₂CH₃

Solvent: CDCl₃. Instrument: Varian A-60D. Data sourced from SpectraBase.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~173.5 C=O

~170.5 C=O

~67.5 -CH(OH)-

~61.5 -OCH₂CH₃

~61.0 -OCH₂CH₃

~38.0 -CH₂-

~14.0 -OCH₂CH₃

Solvent: CDCl₃. Data sourced from SpectraBase for Diethyl-L-malate.[1]

Table 3: Key IR Absorption Frequencies
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Absorption Frequency
(cm⁻¹)

Intensity Assignment

~3500 Broad O-H stretch (hydroxyl)

~2980 Strong C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1200, ~1180 Strong C-O stretch (ester)

Note: Data is inferred from typical values for similar functional groups as a specific

experimental spectrum for diethyl malate was not available in the initial search.

Table 4: Mass Spectrometry Data (Electron Ionization)
m/z Interpretation

190 [M]⁺ (Molecular Ion)

117 [M - CO₂Et]⁺ or [M - OCH₂CH₃ - CO]⁺

89 [M - CO₂Et - C₂H₄]⁺

71 [M - OCH₂CH₃ - CO - C₂H₄]⁺

43 [CH₃CO]⁺

29 [C₂H₅]⁺

Data corresponds to GC-MS analysis of diethyl malate.[2]

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-25 mg of diethyl malate into a clean, dry vial. For ¹³C

NMR, a higher concentration (50-100 mg) is recommended to obtain a good signal-to-noise
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ratio in a reasonable time.[3][4]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard (0.03% v/v).

Gently swirl the vial to ensure the sample is completely dissolved and the solution is

homogeneous.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5] Ensure

the solution is free of any solid particles by filtering it through a small plug of glass wool in

the pipette if necessary.[3]

The final sample height in the NMR tube should be approximately 4-5 cm.[5]

Data Acquisition:

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical

peaks.

Acquire the ¹H NMR spectrum, typically setting the spectral width to cover a range of 0-12

ppm. For a standard ¹H experiment, a sufficient signal-to-noise ratio is often achieved with a

small number of scans.

For the ¹³C NMR spectrum, acquire the data with proton decoupling. A larger number of

scans will be necessary compared to the ¹H spectrum to achieve an adequate signal-to-

noise ratio.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid Film):

Place one to two drops of diethyl malate directly onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).
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Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a

thin, uniform film between the plates. Avoid applying excessive pressure to prevent damage

to the plates.

Data Acquisition:

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty beam path to subtract atmospheric and

instrumental interferences.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Process the spectrum to display transmittance or absorbance as a function of wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation (for GC-MS with Electron Ionization):

Prepare a dilute solution of diethyl malate in a volatile organic solvent such as

dichloromethane or ethyl acetate. A typical concentration is around 1 mg/mL.

Further dilute this stock solution to a final concentration of approximately 10 µg/mL.

Transfer the final solution to a 2 mL glass vial with a screw cap and a PTFE/silicone septum

suitable for an autosampler.

Data Acquisition (GC-MS with Electron Ionization - EI):

The sample is injected into the gas chromatograph, where it is vaporized and separated from

the solvent and any impurities on a capillary column.

The separated diethyl malate elutes from the column and enters the ion source of the mass

spectrometer.

In the ion source, the molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.
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The resulting positively charged ions (the molecular ion and fragment ions) are accelerated

into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the chemical structure of diethyl malate, a proposed mass

spectrometry fragmentation pathway, and a general workflow for its spectroscopic analysis.
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Figure 1: Chemical Structure of Diethyl Malate
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Proposed Mass Spectrometry Fragmentation of Diethyl Malate
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Figure 2: Proposed Mass Spec Fragmentation Pathway
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Spectroscopic Analysis Workflow for Diethyl Malate
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Figure 3: Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spectrabase.com [spectrabase.com]

2. Diethyl malate | C8H14O5 | CID 24197 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. NMR Sample Preparation [nmr.chem.umn.edu]

4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1220296?utm_src=pdf-body-img
https://www.benchchem.com/product/b1220296?utm_src=pdf-custom-synthesis
https://spectrabase.com/compound/3Lvlt60afIl
https://pubchem.ncbi.nlm.nih.gov/compound/24197
https://nmr.chem.umn.edu/samprep.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. sites.uclouvain.be [sites.uclouvain.be]

To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Malate: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220296#spectroscopic-data-for-diethyl-malate-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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